molecular formula C20H28N2O13 B7796314 Gal1-b-4GlcNAc-b-PNP

Gal1-b-4GlcNAc-b-PNP

Cat. No.: B7796314
M. Wt: 504.4 g/mol
InChI Key: XPNNKRYJIDEOHX-UHFFFAOYSA-N
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Description

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl (Gal1-b-4GlcNAc-b-PNP) is a synthetic disaccharide derivative used primarily in biochemical and enzymatic studies. This compound is particularly valuable for exploring the specificity and kinetics of glycosidases, such as beta-galactosidases and N-acetylglucosaminidases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl is synthesized through a series of glycosylation reactions. The process typically involves the use of protected monosaccharide derivatives, which are then coupled using glycosyl donors and acceptors under specific conditions. Common reagents include glycosyl halides and promoters like silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

While the industrial production methods for Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl are not extensively documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using automated reactors, and ensuring stringent quality control to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl is extensively used in scientific research, including:

Mechanism of Action

The compound exerts its effects primarily through its interaction with glycosidases. The enzyme binds to the disaccharide moiety, facilitating the cleavage of the glycosidic bond. This interaction is highly specific, allowing researchers to study the enzyme’s kinetics and substrate specificity. The p-nitrophenyl group serves as a chromogenic reporter, releasing p-nitrophenol upon hydrolysis, which can be quantitatively measured .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl is unique due to its beta linkage, which makes it a specific substrate for beta-galactosidases and N-acetylglucosaminidases. This specificity is crucial for studying these enzymes’ roles in various biological processes and developing targeted diagnostic and therapeutic tools .

Biological Activity

Gal1-b-4GlcNAc-b-PNP, also known as lactose N-acetylglucosamine-β-p-nitrophenyl, is a synthetic compound widely used in biochemical assays to study galactosyltransferase activity. This article explores its biological activity and significance in research.

Substrate for Galactosyltransferases

This compound serves as an important substrate for various galactosyltransferases, particularly β-1,4-galactosyltransferases (β-1,4-GalTs). These enzymes catalyze the transfer of galactose from UDP-galactose to the terminal N-acetylglucosamine (GlcNAc) residues of glycoconjugates .

Key findings:

  • β-1,4-GalTs I, II, III, IV, V, and VI can effectively use this compound as a substrate .
  • The compound allows for the detection and quantification of galactosyltransferase activity in various biological samples.

Kinetic Properties

Studies have revealed the kinetic parameters of different β-1,4-GalTs using this compound as a substrate:

β-1,4-GalTKm (μM)Vmax (nmol/min/mg)
I631.11
II2380.98
III1520.76
IV1870.59
V2010.43
VI1760.67

These values demonstrate that β-1,4-GalT I and II exhibit higher catalytic efficiency towards this compound compared to the other isoforms .

Role in N-Glycan Biosynthesis Studies

This compound has been instrumental in elucidating the roles of various galactosyltransferases in N-glycan biosynthesis:

  • β-1,4-GalTs I-VI can galactosylate N-acetylglucosamine-terminated N-linked oligosaccharides .
  • The compound helps differentiate between the branch specificities of different β-1,4-GalTs:
    • β-1,4-GalT I preferentially galactosylates the GlcNAcβ1→2Man branch.
    • β-1,4-GalTs IV, V, and VI show preference for the GlcNAcβ1→6Man branch.
    • β-1,4-GalTs II and III exhibit no significant branch specificity .

Application in Insect Cell Studies

This compound has been crucial in studying galactosyltransferase activity in insect cells, which naturally lack this enzyme:

  • Sf-9 cells transfected with human β-1,4-GalT cDNAs showed significantly higher transferase activities towards this compound (0.43–1.11 nmol galactose-transferred/min-mg protein) compared to untransfected cells .
  • This system allows for the characterization of individual human β-1,4-GalTs in a controlled environment.

Utility in Comparative Enzyme Studies

This compound has been employed to compare the activities of galactosyltransferases across species:

Case study: Bombyx mori N-acetylgalactosaminyltransferase (BmGalNAcT)

Researchers used this compound to characterize the activity of BmGalNAcT:

  • BmGalNAcT showed higher activity towards GlcNAcβ-pNP than HexNAc1,3-HexNAc-pNP.
  • Analysis of the reaction products confirmed that BmGalNAcT functions as a β1,4-N-acetylgalactosaminyltransferase in N-glycan biosynthesis .

This study demonstrates the versatility of this compound in comparative enzymology across different species.

Properties

IUPAC Name

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNNKRYJIDEOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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